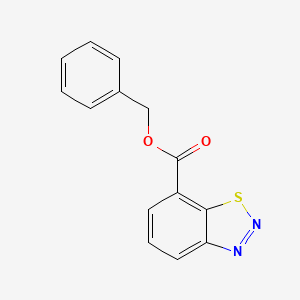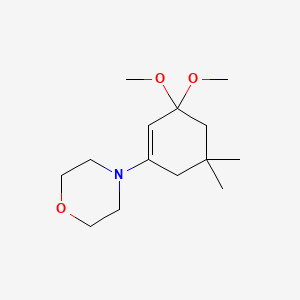![molecular formula C18H17NO5 B14299772 5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid CAS No. 125379-87-5](/img/structure/B14299772.png)
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid is a chemical compound with the molecular formula C18H19NO4. It is known for its unique structure, which includes a benzoyloxy group attached to an anilino group, further connected to a pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid typically involves the following steps:
Formation of the Benzoyloxy Group: This step involves the reaction of benzoyl chloride with a suitable aniline derivative to form the benzoyloxy aniline intermediate.
Coupling with Pentanoic Acid: The intermediate is then coupled with a pentanoic acid derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can interact with proteins or enzymes, potentially inhibiting their activity. The anilino group may also play a role in binding to biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(benzyloxy)-5-oxopentanoic acid: This compound has a similar structure but with an amino group instead of an anilino group.
5-(Methyl(phenyl)amino)-5-oxopentanoic acid: This compound features a methyl(phenyl)amino group instead of a benzoyloxy group.
Uniqueness
5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
125379-87-5 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
5-(4-benzoyloxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-16(7-4-8-17(21)22)19-14-9-11-15(12-10-14)24-18(23)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,20)(H,21,22) |
InChI Key |
JXHYYZVGAXANAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




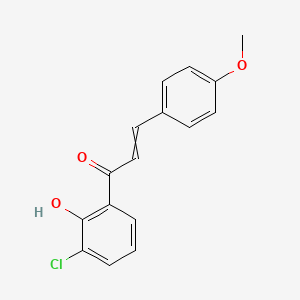
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
![Dodecahydrospiro[cyclohexane-1,9'-fluorene]](/img/structure/B14299730.png)
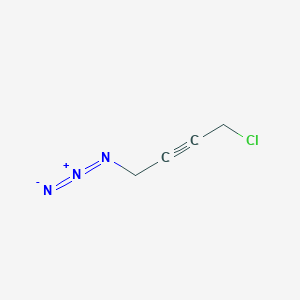
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
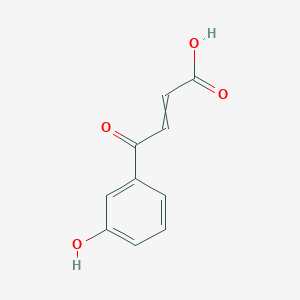

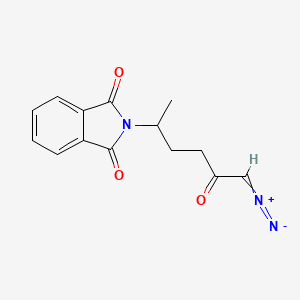
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)
